molecular formula C7H7ClN2O B13604960 3-Chloro-4-hydroxybenzimidamide

3-Chloro-4-hydroxybenzimidamide

Cat. No.: B13604960
M. Wt: 170.59 g/mol
InChI Key: WDTKJQXTAFPVKX-UHFFFAOYSA-N
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Description

3-Chloro-4-hydroxybenzimidamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the third position and a hydroxyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-hydroxybenzimidamide typically involves the reaction of 3-chloro-4-hydroxybenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-hydroxybenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-4-hydroxybenzimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-hydroxybenzimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxybenzonitrile
  • 3-Chloro-4-hydroxybenzaldehyde
  • 3-Chloro-4-hydroxyacetophenone

Comparison: 3-Chloro-4-hydroxybenzimidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has shown higher potency in certain biochemical assays and greater selectivity for specific molecular targets .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-4-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7ClN2O/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H3,9,10)

InChI Key

WDTKJQXTAFPVKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Cl)O

Origin of Product

United States

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